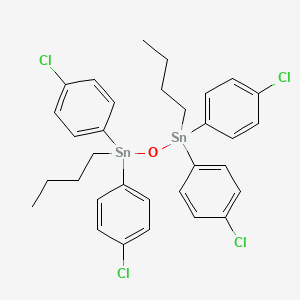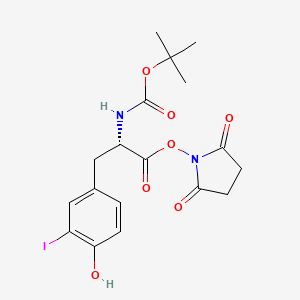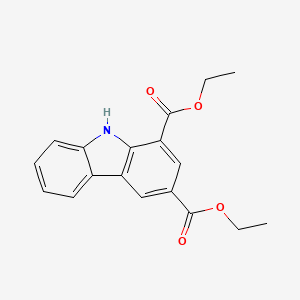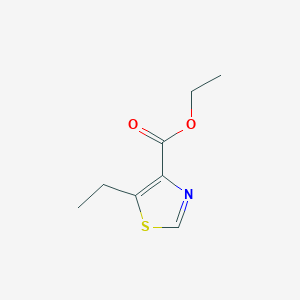
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is an organotin compound with the molecular formula C32H40Cl4O2Sn2. This compound belongs to the class of distannoxanes, which are characterized by the presence of a Sn-O-Sn linkage. The compound is notable for its unique structure, which includes four chlorophenyl groups attached to the tin atoms, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane typically involves the reaction of dibutyltin oxide with 4-chlorophenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,3-Dichloro-1,1,3,3-tetrakis(4-ethoxyphenyl)ditelluroxane: A related compound with tellurium atoms instead of tin.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is unique due to its specific arrangement of chlorophenyl groups and the presence of the Sn-O-Sn linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
82594-08-9 |
|---|---|
分子式 |
C32H34Cl4OSn2 |
分子量 |
813.8 g/mol |
IUPAC名 |
butyl-[butyl-bis(4-chlorophenyl)stannyl]oxy-bis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.2C4H9.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-3-4-2;;;/h4*2-5H;2*1,3-4H2,2H3;;; |
InChIキー |
JKLFANFNWVEJLL-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[Sn](CCCC)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)



![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)

![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
